5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)-
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Overview
Description
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)-: is a complex organic compound belonging to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core with a diethylamino propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzodiazepine Core: The initial step involves the formation of the dibenzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate aminobenzophenone with a suitable reagent under acidic or basic conditions.
Introduction of the Diethylamino Propyl Side Chain: The next step involves the introduction of the diethylamino propyl side chain through a nucleophilic substitution reaction. This can be achieved by reacting the dibenzodiazepine core with a diethylamino propyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction efficiency and scalability. Continuous flow synthesis allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the dibenzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Pharmacology: It is investigated for its effects on various biological targets, including neurotransmitter receptors and enzymes.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)- involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine
- 10,11-Dihydro-5H-dibenz[b,f]azepine
- 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one
Uniqueness
Compared to similar compounds, 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIETHYLAMINO)PROPYL)- is unique due to its specific diethylamino propyl side chain, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile.
Properties
CAS No. |
32047-63-5 |
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Molecular Formula |
C20H27N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-(5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C20H27N3/c1-3-22(4-2)14-9-15-23-19-12-7-5-10-17(19)16-21-18-11-6-8-13-20(18)23/h5-8,10-13,21H,3-4,9,14-16H2,1-2H3 |
InChI Key |
NNTDPGZVKDQKLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2CNC3=CC=CC=C31 |
Origin of Product |
United States |
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